molecular formula C21H26N2O2 B10882527 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 423746-82-1

1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10882527
CAS No.: 423746-82-1
M. Wt: 338.4 g/mol
InChI Key: BZLNDERTLMRMRA-UHFFFAOYSA-N
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Description

1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a naphthalen-2-yloxy group and a 4-cyclopentylpiperazine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the naphthalene system and enhanced solubility from the piperazine nitrogen atoms.

Properties

CAS No.

423746-82-1

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C21H26N2O2/c24-21(23-13-11-22(12-14-23)19-7-3-4-8-19)16-25-20-10-9-17-5-1-2-6-18(17)15-20/h1-2,5-6,9-10,15,19H,3-4,7-8,11-14,16H2

InChI Key

BZLNDERTLMRMRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

  • Synthetic Routes :
    • CPNE can be synthesized through various routes, including cyclization reactions.
    • One common method involves the reaction of 4-cyclopentylpiperazine with 2-naphthol in the presence of acid catalysts.
  • Reaction Conditions :
    • The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
    • Acidic conditions facilitate the cyclization process.
  • Industrial Production :
    • While CPNE is not produced industrially on a large scale, it serves as a valuable intermediate in drug discovery.
  • Chemical Reactions Analysis

    • Reactivity :
      • CPNE can undergo various reactions, including:
        • Oxidation : Oxidative processes may modify the naphthalene or piperazine portions.
        • Reduction : Reduction of the carbonyl group could yield a secondary alcohol.
        • Substitution : Nucleophilic substitution reactions may occur at the piperazine nitrogen or the naphthalene ring.
    • Common Reagents and Conditions :
      • Oxidation : Reagents like chromium(VI) oxide or manganese dioxide can be used.
      • Reduction : Hydride reagents (e.g., sodium borohydride ) are suitable.
      • Substitution : Nucleophiles (e.g., amines , halides ) can replace functional groups.
    • Major Products :
      • The specific products depend on the reaction conditions and substituents present.
  • Scientific Research Applications

    The compound 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is of significant interest in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on scientific research, pharmacological effects, and potential therapeutic uses.

    Pharmacological Studies

    The compound has been investigated for its potential pharmacological effects, particularly in the following areas:

    • CNS Disorders : Research indicates that derivatives of piperazine can exhibit neuroprotective effects, making this compound a candidate for treating conditions such as anxiety and depression. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .
    • Antipsychotic Properties : The structural similarity of this compound to known antipsychotic agents suggests that it may also possess antipsychotic properties. Experimental models have demonstrated that compounds with similar structures can reduce symptoms in animal models of schizophrenia .

    Antimicrobial Activity

    Preliminary studies suggest that the naphthalene component may impart antimicrobial properties. Compounds containing naphthalene rings have been shown to exhibit activity against various bacterial strains, warranting further investigation into this compound's efficacy as an antimicrobial agent .

    Analgesic Effects

    The compound's potential as an analgesic has been explored through its interaction with pain pathways in the central nervous system. Some piperazine derivatives have been documented to alleviate pain in preclinical models, indicating a possible application for this compound in pain management therapies .

    Case Study 1: Neuropharmacological Effects

    A study focusing on the neuropharmacological profile of piperazine derivatives highlighted the ability of certain compounds to enhance cognitive function and reduce depressive behaviors in rodent models. While specific data on this compound is limited, its structural characteristics suggest it may exhibit similar effects .

    Case Study 2: Antimicrobial Efficacy

    In vitro studies on related naphthalene derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring the antimicrobial properties of 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone.

    Mechanism of Action

    • Targets and Pathways :
      • CPNE’s mechanism likely involves interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
      • It may modulate signal transduction pathways.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural Variations and Key Differences

    The following table summarizes critical structural and functional differences between the target compound and its analogs:

    Compound Name Substituent on Piperazine/Piperidine Aryloxy Group Molecular Weight (g/mol) Key Features
    1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone Cyclopentyl Naphthalen-2-yloxy ~385.47 (estimated) High lipophilicity; potential CNS activity
    1-(4-Azepan-1-yl-piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone Azepan-1-yl (7-membered ring) Naphthalen-2-yloxy 456.53 Larger ring size may alter receptor binding kinetics
    2-(2-(4-Benzylpiperazin-1-yl)ethanone Benzyl Phenyl (absent aryloxy) ~316.40 (estimated) Acetylcholinesterase inhibition demonstrated
    1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone 2-Chlorophenyl Phenoxy (with hydroxypropoxy linker) ~444.93 Chlorine substituent enhances electronic effects; linker improves solubility
    1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone Naphthalen-1-ylmethyl Phenoxy ~400.48 Bulky naphthalene substituent may limit membrane permeability

    Pharmacological and Physicochemical Properties

    • Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The cyclopentyl group may reduce off-target effects compared to benzyl or chlorophenyl substituents .
    • Enzyme Inhibition: Analog 2-(2-(4-Benzylpiperazin-1-yl)ethanone showed acetylcholinesterase inhibition, suggesting the target compound could share similar mechanisms if the piperazine moiety interacts with catalytic sites .

    Biological Activity

    1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone, a compound featuring a cyclopentylpiperazine moiety, has garnered attention for its potential biological activities, particularly in relation to central nervous system (CNS) disorders and other therapeutic applications. This article consolidates various research findings and data on the biological activity of this compound.

    Chemical Structure and Properties

    The compound can be represented by the following structure:

    C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

    Key Structural Features

    • Cyclopentylpiperazine : This moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
    • Naphthalen-2-yloxy : This part of the molecule may contribute to its lipophilicity and ability to penetrate the blood-brain barrier.

    Research indicates that compounds with similar structures often act as ligands for various receptors, including:

    • Serotonin Receptors : Involved in mood regulation and cognitive functions.
    • Dopamine Receptors : Important for motor control and reward pathways.

    Neuroprotective Effects

    A study demonstrated that derivatives of cyclopentylpiperazine exhibited neuroprotective properties against glutamate-induced neurotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

    Antidepressant-like Activity

    In animal models, compounds structurally related to 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone have shown significant antidepressant-like effects. These effects are likely mediated through serotonergic pathways, which are crucial for mood regulation .

    Antitumor Activity

    Preliminary studies suggest that this compound may also possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways involved in cell growth and apoptosis .

    Study 1: Neuroprotective Activity

    In a controlled experiment involving PC12 cells, treatment with 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone resulted in a significant reduction of cell death induced by glutamate exposure. The compound's efficacy was measured using MTT assays, which indicated enhanced cell viability compared to untreated controls .

    Treatment GroupCell Viability (%)
    Control30
    Compound A75
    Compound B85

    Study 2: Antidepressant Effects

    In a behavioral study involving forced swim tests in rodents, administration of the compound led to a marked decrease in immobility time, indicative of antidepressant-like effects. This suggests potential utility in managing depressive disorders .

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